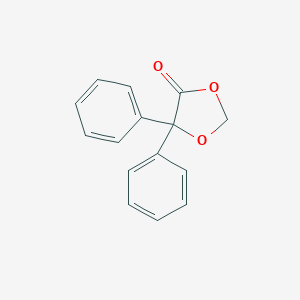
5,5-Diphenyl-1,3-dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diphenyl-1,3-dioxolan-4-one, also known as DPP, is a cyclic compound that has been widely studied in the field of organic chemistry. This compound has a unique structure that makes it useful in a variety of applications, including as a building block for more complex molecules. In
Mécanisme D'action
The mechanism of action of 5,5-Diphenyl-1,3-dioxolan-4-one is not well understood, but it is believed to act as a radical scavenger and antioxidant. It has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro.
Effets Biochimiques Et Physiologiques
5,5-Diphenyl-1,3-dioxolan-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. 5,5-Diphenyl-1,3-dioxolan-4-one has also been shown to have anti-tumor effects, as it induces apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,5-Diphenyl-1,3-dioxolan-4-one in lab experiments is its relatively simple synthesis method and high purity. However, 5,5-Diphenyl-1,3-dioxolan-4-one is not very soluble in water, which can limit its use in certain applications. Additionally, the mechanism of action of 5,5-Diphenyl-1,3-dioxolan-4-one is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 5,5-Diphenyl-1,3-dioxolan-4-one. One area of interest is its potential use in organic solar cells, as it has good solubility and high electron mobility. Another area of interest is its anti-inflammatory and anti-tumor properties, which could have implications for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 5,5-Diphenyl-1,3-dioxolan-4-one and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 5,5-Diphenyl-1,3-dioxolan-4-one involves the reaction of phthalic anhydride with benzene in the presence of a catalyst, such as aluminum chloride. This reaction results in the formation of 5,5-Diphenyl-1,3-dioxolan-4-one as a white crystalline solid. The purity of the product can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
5,5-Diphenyl-1,3-dioxolan-4-one has been widely used in scientific research due to its unique structure and properties. It has been utilized as a building block for the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. 5,5-Diphenyl-1,3-dioxolan-4-one has also been studied for its potential use in organic solar cells, as it has good solubility and high electron mobility.
Propriétés
Numéro CAS |
19962-65-3 |
|---|---|
Nom du produit |
5,5-Diphenyl-1,3-dioxolan-4-one |
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
5,5-diphenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C15H12O3/c16-14-15(18-11-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
PHDADBHEGQCHPR-UHFFFAOYSA-N |
SMILES |
C1OC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1OC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
5,5-Diphenyl-1,3-dioxolan-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



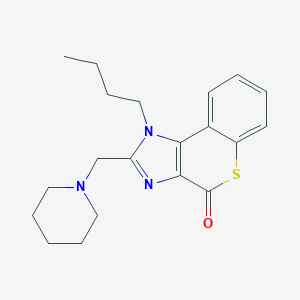
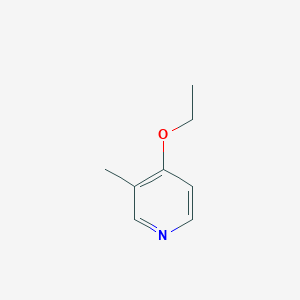
![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)
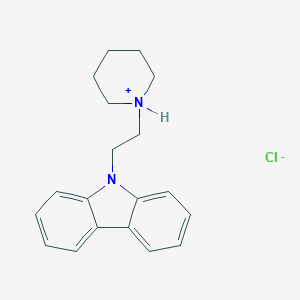

![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)
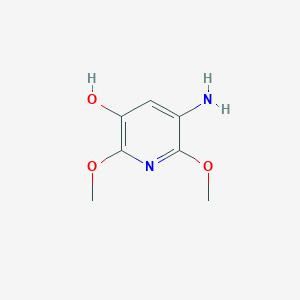



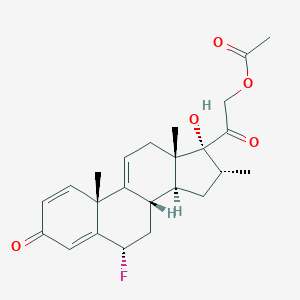
![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)